An In-Depth Technical Guide to the Physical Properties of 2,5-Difluoropyridine-4-carboxylic Acid
An In-Depth Technical Guide to the Physical Properties of 2,5-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] As a versatile building block, 2,5-difluoropyridine-4-carboxylic acid serves as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and safety management.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,5-Difluoropyridine-4-carboxylic acid. It is designed to be a practical resource for scientists, offering not only available data but also detailed experimental protocols for the determination of key physical parameters.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Difluoropyridine-4-carboxylic acid is presented in Table 1. It is important to note that while some properties have been experimentally determined for closely related isomers, specific experimental data for 2,5-Difluoropyridine-4-carboxylic acid is limited. Therefore, some of the listed values are predictions and should be verified experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | [1][3] |
| Molecular Weight | 159.09 g/mol | [1][3] |
| CAS Number | 851386-39-5 | [1][3] |
| Appearance | Expected to be a solid at room temperature. | Inferred from structure and isomer data. |
| Melting Point | Data not available. The isomer 3,5-Difluoropyridine-4-carboxylic acid has a melting point of 246 - 249 °C.[4] | [4] |
| Boiling Point | 372.7 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.535 g/cm³ (Predicted) | [5] |
| Flash Point | 179.2 °C (Predicted) | [5] |
| Refractive Index | 1.515 (Predicted) | [5] |
| pKa | Data not available. | - |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. | Inferred from structure. |
In-Depth Analysis of Key Physical Properties
Melting Point
Appearance
Based on its chemical structure and the reported appearance of its isomer as a white solid, 2,5-Difluoropyridine-4-carboxylic acid is expected to be a crystalline solid at room temperature.[4] The color and crystalline form should be characterized for any new batch of the compound.
Solubility
The solubility of 2,5-Difluoropyridine-4-carboxylic acid in various solvents is a crucial parameter for its use in synthesis, purification, and formulation. As a polar molecule containing both a carboxylic acid group and a pyridine ring, it is expected to exhibit some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at higher or lower pH due to the ionization of the carboxylic acid and pyridine nitrogen, respectively. A systematic determination of its solubility profile in a range of solvents is highly recommended.
pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 2,5-Difluoropyridine-4-carboxylic acid, there are two ionizable groups: the carboxylic acid and the pyridine nitrogen. The carboxylic acid group is expected to be acidic, with a pKa value likely in the range of 2-4, influenced by the electron-withdrawing effects of the two fluorine atoms. The pyridine nitrogen will have a pKa corresponding to its protonated form, which is expected to be lower than that of pyridine itself due to the electron-withdrawing fluorine substituents. Experimental determination of the pKa values is essential for understanding the ionization state of the molecule at different pH values, which is critical for applications in drug development and biological assays.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2,5-Difluoropyridine-4-carboxylic acid.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 2,5-Difluoropyridine-4-carboxylic acid is finely powdered.
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Capillary Tube Loading: A capillary tube sealed at one end is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.
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Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology:
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Sample Preparation: An excess amount of 2,5-Difluoropyridine-4-carboxylic acid is added to a known volume of the solvent of interest in a sealed vial.
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Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.
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Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.
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Analysis: The concentration of 2,5-Difluoropyridine-4-carboxylic acid in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the pH at which a specific acidic or basic functional group is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the resulting titration curve.
Methodology:
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Solution Preparation: A known concentration of 2,5-Difluoropyridine-4-carboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds). The ionic strength of the solution is typically kept constant with an inert salt.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant for determining the carboxylic acid pKa, and a standardized solution of a strong acid (e.g., HCl) is used for the pyridine nitrogen pKa.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid (or base) has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve or from the inflection point of the first derivative of the curve.
Caption: Potentiometric Titration for pKa Determination.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information before handling this compound.
Conclusion
2,5-Difluoropyridine-4-carboxylic acid is a valuable building block in modern chemical research. While comprehensive experimental data on its physical properties is still emerging, this technical guide provides a solid foundation of available information, predicted values, and, most importantly, robust experimental protocols. By following the detailed methodologies outlined herein, researchers can confidently and accurately characterize the physical properties of their specific samples, enabling more efficient and informed progress in their synthetic and developmental endeavors. The judicious application of these experimental techniques will undoubtedly contribute to the successful utilization of this important fluorinated intermediate in the advancement of science and technology.
References
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Suzhou Aobi医药科技有限公司. (n.d.). 2,5-difluoropyridine-4-carboxylic Acid. Retrieved from [Link]
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ChemWhat. (n.d.). 2,5-Difluoropyridine-4-carboxylic acid CAS#: 851386-39-5. Retrieved from [Link]
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Autech Scientific. (2015). 2,5-Difluoropyridine Safety Data Sheet. Retrieved from [Link]
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ChemSrc. (2025). 2,5-Difluoropyridine-4-carboxylic acid CAS#: 851386-39-5. Retrieved from [Link]
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LookChem. (n.d.). Cas 903522-29-2,3,5-Difluoropyridine-4-carboxylic acid. Retrieved from [Link]
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Wikipedia. (2023). 2,5-Furandicarboxylic acid. Retrieved from [Link]
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Molbase. (n.d.). 3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 903522-29-2. Retrieved from [Link]
- Kütt, A., et al. (2018).
- Williams, R. (2022). pKa Data Compiled by R. Williams.
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Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
